N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
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Description
Benzothiazole and thiazolo[5,4-d]thiazole are both heterocyclic compounds . They are often used in scientific research due to their unique properties, making them suitable for various applications, including drug development, material science, and organic synthesis.
Synthesis Analysis
Benzothiazoles can be synthesized through various methods, including reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Thiazolo[5,4-d]thiazoles can be synthesized as well, but the specific methods would depend on the exact structure of the compound .Molecular Structure Analysis
The thiazolo[5,4-d]thiazole moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The presence of the benzothiazole and thiazolo[5,4-d]thiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide” would depend on its exact structure. Benzothiazoles generally have properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . The inhibition of DprE1 disrupts the cell wall synthesis, leading to the death of the bacteria .
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the enzymatic activity of DprE1, preventing the synthesis of arabinogalactan . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its synthesis is crucial for the survival and virulence of the bacteria . By inhibiting DprE1, the compound disrupts this pathway, leading to the death of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis . By inhibiting the synthesis of arabinogalactan, the compound disrupts the integrity of the bacterial cell wall, leading to the death of the bacteria .
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S3/c1-12-21-17-16(28-12)9-8-15-18(17)29-20(22-15)23-19(25)13-4-6-14(7-5-13)30(26,27)24-10-2-3-11-24/h4-9H,2-3,10-11H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXKJVQVKYPFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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